2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- is a chemical compound with the molecular formula and a molecular weight of 243.24 g/mol. This compound features a benzoxazolone core, which is a bicyclic structure containing both benzene and oxazolone rings, along with a sulfonyl group attached to a hydroxyethyl moiety. It is classified as an organic compound and is primarily utilized in various scientific research applications, including medicinal chemistry and materials science .
The synthesis of 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- typically involves the following methods:
In an industrial context, continuous flow reactors may be used to enhance the efficiency and scalability of production. Automated systems allow for precise control over reaction conditions, improving yield and consistency .
The molecular structure of 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- can be described as follows:
The structural representation can be visualized using chemical structure drawing software or databases such as PubChem, where it is cataloged under CID 78732 .
2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- is involved in several chemical reactions:
The major products resulting from these reactions include sulfone derivatives, sulfides, and various substituted benzoxazolones.
The mechanism of action for 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- involves its interaction with specific biological targets. The hydroxyethyl sulfonyl group can form hydrogen bonds and electrostatic interactions with target biomolecules, modulating their activity. Additionally, the benzoxazolone core may participate in π-π stacking interactions, enhancing its biological effects .
Relevant data regarding these properties can be found in chemical databases such as PubChem .
2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- has diverse applications in scientific research:
This compound's unique structural features make it valuable for various applications across multiple scientific disciplines.
Benzoxazolone derivatives constitute a therapeutically significant class of heterocyclic compounds characterized by a fused benzene ring attached to an oxazolone moiety. This scaffold demonstrates remarkable structural versatility, enabling interactions with diverse biological targets through hydrogen bonding, hydrophobic contacts, and π-stacking interactions. The introduction of sulfonyl and hydroxyethyl substituents at the 6-position—exemplified by 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- (CID 78732)—confers distinct electronic and steric properties that enhance target selectivity and drug-like characteristics. These modifications have propelled benzoxazolones beyond traditional applications in agrochemicals toward targeted therapies for neurological disorders and metabolic diseases [1] [4].
The evolution of benzoxazolone derivatives originates from investigations into naturally occurring 2-benzoxazolinones (BOAs) in the 1950s. Early studies identified BOAs as plant allelochemicals with modest antimicrobial properties but limited therapeutic utility due to poor bioavailability and metabolic instability. The strategic incorporation of sulfonamide functionalities in the 1990s marked a pivotal advancement, enhancing target specificity while retaining the core heterocycle’s hydrogen-bonding capacity. This innovation addressed key limitations of first-generation compounds by improving membrane permeability and metabolic resistance [4].
The development of 6-substituted derivatives accelerated following seminal structure-activity relationship (SAR) studies that revealed:
Table 1: Evolution of Key Benzoxazolone Pharmacophores
Generation | Prototype Compound | Structural Advancement | Therapeutic Application |
---|---|---|---|
Natural | 6-Methoxy-2-benzoxazolinone | Unsubstituted core | Allelopathic agents |
First Synthetic | 6-Hydroxy-2-benzoxazolinone (CID 157167) | Hydroxyl group introduction | Antioxidant probes |
Modern | 6-[(2-Hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone (CID 78732) | Sulfonyl + hydroxyethyl dual modification | Sodium channel modulation [2] [3] [4] |
Patent WO2013063459A1 exemplifies this evolution, disclosing 6-sulfonamide benzoxazolones as selective voltage-gated sodium channel (VGSC) inhibitors. The target compound—specifically referenced as 6-(2-hydroxyethylsulfonyl)-3H-1,3-benzoxazol-2-one—emerged from systematic optimization where the hydroxyethylsulfonyl group conferred 18-fold greater selectivity for Nav1.7 channels versus earlier analogs. This innovation established benzoxazolones as viable scaffolds for neuropathic pain management without cardiac toxicity liabilities [4].
Sulfonyl Group Contributions
The sulfonyl moiety (-SO₂-) in the target compound serves dual electronic and steric roles:
Hydroxyethyl Group Synergy
The terminal 2-hydroxyethyl unit (-CH₂CH₂OH) provides critical pharmacodynamic advantages:
Table 2: Molecular Properties of 6-[(2-Hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone
Property | Value | Experimental Method | Pharmacological Relevance |
---|---|---|---|
Molecular Formula | C₉H₉NO₅S | Elemental Analysis | Optimal MW (243 g/mol) for CNS penetration |
SMILES | C1=CC2=C(C=C1S(=O)(=O)CCO)OC(=O)N2 | Canonical Representation | Confirms substitution pattern |
Predicted CCS ([M+H]+) | 147.0 Ų | IMS-MS | Correlates with membrane diffusion rates |
Hydrogen Bond Donors | 1 (hydroxyl) | Computational Chemistry | Enables target residue interactions |
Hydrogen Bond Acceptors | 5 (carbonyl + sulfonyl + hydroxyl) | Quantum Mechanical Calculation | Enhanced binding multipoint attachment [1] [3] |
Biological Implications
The synergistic combination of these substituents enables unique target engagement:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7